molecular formula C8H14O4 B14435875 (1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol CAS No. 74358-92-2

(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol

Cat. No.: B14435875
CAS No.: 74358-92-2
M. Wt: 174.19 g/mol
InChI Key: QAMYMHOUUPFQRG-UHFFFAOYSA-N
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Description

(1-Ethyl-2,6,7-trioxabicyclo[222]octan-4-yl)methanol is a bicyclic compound featuring an ortho ester moiety This compound is known for its unique structure, which includes a trioxabicyclo[222]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol typically involves the reaction of ethyl orthoformate with formaldehyde and an alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate ortho ester, which then cyclizes to form the trioxabicyclo[2.2.2]octane ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Simpler alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its unique structure allows it to participate in ring-opening reactions and form stable intermediates.

Comparison with Similar Compounds

Similar Compounds

    (1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.

    4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octane: Lacks the hydroxyl group present in (1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol.

Uniqueness

(1-Ethyl-2,6,7-trioxabicyclo[22

Properties

CAS No.

74358-92-2

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

(1-ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol

InChI

InChI=1S/C8H14O4/c1-2-8-10-4-7(3-9,5-11-8)6-12-8/h9H,2-6H2,1H3

InChI Key

QAMYMHOUUPFQRG-UHFFFAOYSA-N

Canonical SMILES

CCC12OCC(CO1)(CO2)CO

Origin of Product

United States

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